Pyridine-3,5-disulfonic Acid
Overview
Description
Pyridine-3,5-disulfonic Acid is a chemical compound with a complex structure and various properties. It is involved in several chemical reactions and has specific physical and chemical characteristics.
Synthesis Analysis
The synthesis of compounds related to Pyridine-3,5-disulfonic Acid often involves the use of sulfonic acid-functionalized materials. For example, sulfonic acid functionalized pyridinium chloride has been synthesized and used as a catalyst in various chemical reactions, indicating the potential methods for synthesizing related compounds (Moosavi‐Zare et al., 2013).
Molecular Structure Analysis
The molecular structure of Pyridine-3,5-disulfonic Acid and its analogs can be characterized using various techniques. For instance, magnetic graphene oxide anchored with sulfonic acid nanoparticles, a related compound, was characterized using X-ray diffraction, scanning electron microscopy, and other techniques, demonstrating the methods for analyzing the molecular structure of such compounds (Zhang et al., 2016).
Chemical Reactions and Properties
Pyridine-3,5-disulfonic Acid is involved in various chemical reactions. Sulfonic acid-functionalized pyridinium chloride, for example, has been used to catalyze the synthesis of diverse organic compounds, indicating the reactivity of sulfonic acid-functionalized materials (Khazaei et al., 2013).
Physical Properties Analysis
The physical properties of Pyridine-3,5-disulfonic Acid and related compounds can be quite diverse. For example, the study of graphene oxide anchored with sulfonic acid nanoparticles highlighted their magnetic properties, suggesting varied physical properties for sulfonic acid-functionalized materials (Zhang et al., 2016).
Safety And Hazards
Future Directions
Metal–organic frameworks (MOFs) based on pyridine 3,5-dicarboxylate ligand in combination with copper and cobalt have been electrochemically analyzed . The promising initial characterization of Cu-PYDC-MOF led to the fabrication of a battery supercapacitor hybrid device . This study represents the initial systematic investigation on the use of a combination of polytopic nitrogen and oxygen-donor ligands and amino- or pyridine-alcohol templates for the synthesis of new MOFs .
properties
IUPAC Name |
pyridine-3,5-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO6S2/c7-13(8,9)4-1-5(3-6-2-4)14(10,11)12/h1-3H,(H,7,8,9)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYROSZXZPINDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376552 | |
Record name | Pyridine-3,5-disulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-3,5-disulfonic Acid | |
CAS RN |
13069-04-0 | |
Record name | Pyridine-3,5-disulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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